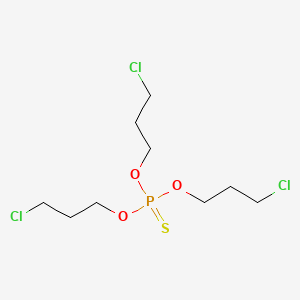

Tris(chloropropyl) thiophosphate

Description

Structure

3D Structure

Properties

CAS No. |

102308-65-6 |

|---|---|

Molecular Formula |

C9H18Cl3O3PS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |

InChI Key |

XIXQYPDYOGTEEY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=S)(OCCCCl)OCCCCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Tris Chloropropyl Thiophosphate

Established Synthetic Routes to Tris(chloropropyl) phosphate (B84403)

The primary and universally adopted industrial method for synthesizing Tris(chloropropyl) phosphate involves the reaction of a phosphorus precursor with an alkylene oxide.

POCl₃ + 3 C₃H₆O → C₉H₁₈Cl₃O₄P

This process is typically carried out by adding propylene (B89431) oxide to phosphoryl chloride in the presence of a catalyst. thechemco.com The reaction is exothermic and requires careful temperature control to ensure selectivity and prevent runaway reactions.

The reaction does not produce a single, pure compound but a mixture of several isomers. The primary isomer in most commercial TCPP products is tris(1-chloro-2-propyl) phosphate, which can constitute 50-85% of the mixture. wikipedia.orgnih.gov Other significant isomers and related compounds formed include:

bis(1-chloro-2-propyl)-2-chloropropyl phosphate

bis(2-chloropropyl)-1-chloro-2-propyl phosphate

tris(2-chloropropyl) phosphate nih.govnih.gov

The distribution of these isomers is a critical aspect of the synthesis and is heavily influenced by the choice of catalyst and reaction conditions. google.com

Catalysis is essential to achieve practical reaction rates and influence the isomeric distribution of the final product. google.comgloballcadataaccess.org Both homogeneous and heterogeneous catalysts are employed in industrial processes.

Homogeneous Catalysts: Lewis acids are commonly used as homogeneous catalysts. These include compounds like aluminum trichloride (AlCl₃) and titanium tetrachloride (TiCl₄). globallcadataaccess.orggoogle.com These catalysts are effective in promoting the reaction but have the disadvantage of needing to be neutralized and removed from the product mixture during downstream processing, often through washing steps that can generate significant wastewater. thechemco.comgoogle.com

Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, solid heterogeneous catalysts have been developed. These are typically metal oxides that can be used in fixed-bed or slurry reactors, simplifying catalyst separation and reducing waste. google.com Examples of heterogeneous catalysts investigated for TCPP synthesis include:

Titanium dioxide (TiO₂)

Zirconium dioxide (ZrO₂)

Aluminum oxide (Al₂O₃) google.com

These solid catalysts can be modified, for instance by sulfation, to enhance their activity and selectivity. google.com The use of heterogeneous catalysts facilitates continuous production processes and minimizes the need for aqueous workup. google.com

Industrial Manufacturing Processes

The synthesis of TCPP can be carried out using either batch or continuous production systems, with the choice depending on production scale, cost considerations, and desired product quality. thechemco.com

Batch Production: In a typical batch process, phosphoryl chloride and the catalyst are charged into a closed reactor. thechemco.com Propylene oxide is then metered into the reactor under controlled temperature, typically between 40°C and 100°C. google.comgloballcadataaccess.orggoogle.com After the addition of propylene oxide is complete, the mixture is often held at a specific temperature for an "afterreaction" phase to ensure the reaction goes to completion. google.com The crude product is then purified. This method is flexible but can have lower throughput compared to continuous systems.

Continuous Production: For large-scale manufacturing, continuous processes offer significant advantages in terms of efficiency and consistency. These systems can employ fluid bed reactors or tube reactors where the reactants are continuously fed and the product is continuously withdrawn. google.com Continuous processes are particularly well-suited for use with heterogeneous catalysts, which can be retained within the reactor, thereby streamlining the purification process. google.com A continuous system might involve feeding propylene oxide and a solution of the catalyst in phosphoryl chloride into a reactor loop where the reaction occurs. google.com

Optimizing the manufacturing process for TCPP involves balancing several key parameters to maximize yield and purity while minimizing costs and environmental impact. Critical factors include:

Temperature Control: The reaction temperature is carefully managed, often between 50°C and 80°C, to control the reaction rate and minimize the formation of by-products. google.com

Molar Ratio of Reactants: The ratio of propylene oxide to phosphoryl chloride is a key parameter that is carefully controlled to ensure complete conversion and achieve the desired product characteristics. google.com

Catalyst Selection and Concentration: The choice of catalyst and its concentration directly impact the reaction rate and the isomeric composition of the final product. google.com For instance, the use of aluminum trichloride can yield a product with a higher proportion of the main tris(2-chloro-1-methyl-ethyl) phosphate isomer. google.com

Purification: After the reaction, volatile impurities are typically removed by vacuum distillation or nitrogen stripping at elevated temperatures (e.g., 90°C to 150°C). google.com The crude product is often washed with acidic, neutral, and alkaline solutions to remove residual catalyst and acidic impurities before being dehydrated. thechemco.com

Impurities and Quality Control in Commercial Tris(chloropropyl) phosphate

Commercial-grade TCPP is a mixture of isomers and can contain various impurities that must be controlled to meet product specifications.

The primary components of commercial TCPP are the different isomers of the molecule itself. The relative abundance of these isomers is a key quality parameter. For example, a typical composition might be:

| Isomer/Compound | CAS Number | Typical Content (% w/w) |

| tris(1-chloro-2-propyl) phosphate | 13674-84-5 | 50 - 85% |

| bis(1-chloro-2-propyl)-2-chloropropyl phosphate | 76025-08-6 | 15 - 40% |

| bis(2-chloro-1-propyl) 1-chloro-2-propyl phosphate | 76649-15-5 | < 15% |

| tris(2-chloro-1-propyl) phosphate | 6145-73-9 | < 1% |

Data compiled from multiple sources. nih.gov

Beyond the intended isomers, other impurities can be present in the final product. These can include unreacted starting materials, by-products from side reactions, and residual catalyst. A key quality control parameter is the acid value, which is minimized through washing and purification steps. novistachem.com The water content is also carefully controlled, as moisture can lead to hydrolysis of the phosphate ester. novistachem.com Modern analytical techniques, such as gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS), are used to identify and quantify the various isomers and impurities, ensuring the product meets the required specifications for its intended applications. nih.gov

Applications of Tris Chloropropyl Thiophosphate in Material Science

Role as a Functional Additive in Polymeric Systems

As a functional additive, TCPP is physically incorporated into the polymer matrix rather than chemically bonded. basf.com This allows for its use in a variety of polymers without altering their fundamental chemical structure. Its liquid form facilitates easy integration into manufacturing processes, particularly in the production of polyurethane foams and coatings. proficientmarketinsights.com

Tris(chloropropyl) thiophosphate is typically introduced into polymeric systems during the manufacturing process. nbinno.com In the case of polyurethane foams, it is mixed with the polyol component before the polymerization reaction with isocyanate. Its solubility in organic solvents and good compatibility with resins ensure a uniform distribution within the polymer matrix. additivesforpolymer.com This physical dispersion is crucial for its subsequent performance as a flame retardant. The compound is available in both liquid and powder forms, offering versatility for different manufacturing scenarios. proficientmarketinsights.com

The flame retardant action of this compound is multifaceted, involving mechanisms in both the condensed (solid) phase and the gas phase of a fire. The presence of both phosphorus and chlorine in its structure contributes to its effectiveness. thechemco.com

In the condensed phase, during the initial stages of a fire, the heat causes the decomposition of TCPP. The phosphorus-containing components then catalyze the dehydration of the polymer, leading to the formation of a stable, carbonaceous char layer on the material's surface. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and reducing the rate of pyrolysis. This, in turn, limits the release of flammable volatile gases that fuel the fire.

Simultaneously, in the gas phase, the decomposition of TCPP releases phosphorus- and chlorine-containing radicals. These radicals are highly reactive and interfere with the combustion chain reactions in the flame. They act as scavengers, quenching the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for flame propagation. This "radical quenching" effect cools the flame and inhibits its spread.

The incorporation of this compound into polymers has a demonstrable impact on their fire performance, which can be quantified through various fire testing methods. A key metric is the heat release rate (HRR), which is a measure of the intensity of a fire. Studies have shown that the use of flame retardants like TCPP can significantly decrease the heat release rates of polymers. researchgate.net By interfering with the combustion process and promoting char formation, TCPP reduces the amount of energy released during a fire, thereby increasing the available time for escape. researchgate.net

Influence on Polymer Combustion Behavior: Flame Retardancy Mechanisms

Utilization in Diverse Material Formulations

The versatility of this compound allows for its use in a wide array of material formulations to meet specific fire safety standards. proficientmarketinsights.com

Polyurethane (PU) Foams: This is the largest application for TCPP, where it is used in both flexible foams for furniture and mattresses and rigid foams for insulation in construction and appliances. nbinno.comthechemco.comnih.gov

Polyvinyl Chloride (PVC): TCPP is used as a flame retardant and plasticizer in PVC applications. wikipedia.orgadditivesforpolymer.com

Ethylene-Vinyl Acetate (B1210297) (EVA): It is incorporated into EVA copolymers, which are used in a variety of applications including foams and films. wikipedia.orgadditivesforpolymer.com

Textiles: TCPP is applied to textiles, such as those used in upholstery, curtains, and carpets, often as a back-coating, to impart flame retardancy. nbinno.comproficientmarketinsights.com

Coatings and Adhesives: It is also used in flame-retardant coatings and adhesives. nbinno.comnih.gov

Electronics: In the electronics industry, it can be found in the resins of circuit boards and other components to prevent fire hazards. nbinno.com

The following table provides a summary of the applications and functions of this compound in various materials.

| Material | Application | Function of TCPP |

| Polyurethane (Flexible Foam) | Furniture, Mattresses, Automotive Seating | Flame Retardant |

| Polyurethane (Rigid Foam) | Building Insulation, Refrigeration | Flame Retardant |

| Polyvinyl Chloride (PVC) | Cables, Flooring, Wall Coverings | Flame Retardant, Plasticizer |

| Ethylene-Vinyl Acetate (EVA) | Foams, Encapsulants | Flame Retardant |

| Textiles | Upholstery, Curtains, Carpets | Flame Retardant (in back-coatings) |

| Coatings | Paints, Varnishes | Flame Retardant |

| Adhesives | Various bonding applications | Flame Retardant |

| Electronics | Circuit Boards, Casings | Flame Retardant |

Applications in Polyurethane Foams (Flexible and Rigid)

The predominant application for Tris(chloropropyl) phosphate (B84403) is as a flame retardant in both flexible and rigid polyurethane (PU) foams. atamanchemicals.comthechemco.com These foams are integral components in a vast array of products, including furniture, insulation, and automotive interiors. made-in-china.comgvchem.com The inherent flammability of polyurethane necessitates the inclusion of flame retardants to meet stringent fire safety standards. tandfonline.comresearchgate.net

In rigid polyurethane foams , which are primarily used for thermal insulation in construction and appliances, TCPP is a key additive. made-in-china.comvu.nl It is often incorporated into the polyol component of the two-part system used to create the foam. made-in-china.com The addition of TCPP helps these materials pass critical fire safety tests, such as ASTM E84. made-in-china.commade-in-china.com Research has shown that TCPP can act as a plasticizer in the foam matrix, which can influence the material's physical properties. tandfonline.com Studies comparing different flame retardants have demonstrated that TCPP is highly effective in enhancing the fire performance of rigid polyurethane foams. tandfonline.com

For flexible polyurethane foams , found in upholstered furniture, mattresses, and vehicle seats, TCPP is also a commonly used flame retardant. made-in-china.comgvchem.com Its role is to reduce the ignitability (B1175610) and the rate of flame spread of the foam. made-in-china.com The combination of TCPP with other flame retardants, such as melamine (B1676169), can be used to meet specific fire standards like the British Standard BS 5852 Crib 5. made-in-china.com As an additive flame retardant, TCPP is not chemically bound to the polymer structure, which allows it to be physically blended into the foam formulation. gvchem.com

Table 1: Research Findings on TCPP in Polyurethane Foams

| Foam Type | Primary Function | Key Research Findings | Relevant Fire Standards | Citation |

|---|---|---|---|---|

| Rigid Polyurethane (PUR/PIR) | Flame Retardant for Thermal Insulation | Effective in passing fire safety codes; can act as a plasticizer, affecting viscosity. | DIN 4102 (B1/B2), EN 13823 (SBI, B), ASTM E84-00 | tandfonline.commade-in-china.com |

| Flexible Polyurethane | Flame Retardant for Furniture and Automotive | Used to reduce ignitability and flame spread; can be combined with melamine for enhanced performance. | BS 5852 Crib 5, California TB 117 | gvchem.commade-in-china.com |

Incorporation into Textiles, Coatings, Adhesives, and Electronics

Beyond polyurethane foams, TCPP's utility extends to a range of other materials where fire resistance is crucial. cortexch.com

Textiles and Coatings: TCPP is applied to textiles, often in back-coating formulations, for use in upholstery, drapes, and industrial fabrics. atamanchemicals.comconnectchemicals.com This treatment enhances the flame resistance of the final product without significantly altering its aesthetic or physical properties. made-in-china.comcortexch.com It is also used in various coatings, paints, and lacquers to impart flame retardant characteristics. sinocurechem.comatamanchemicals.com

Adhesives and Sealants: The compound is incorporated into adhesives and sealants to improve their fire resistance. atamanchemicals.compudchem.com This is particularly important in construction and automotive applications where these materials might be exposed to high temperatures or potential ignition sources. wa.gov

Electronics: In the electronics industry, TCPP is used as a flame retardant in components such as wires, cables, and printed circuit boards. made-in-china.comconnectchemicals.com Its inclusion helps to prevent the ignition and spread of electrical fires, a critical safety feature in both consumer and industrial electronic equipment. gvchem.comlongchangchemical.com

Table 2: Applications of TCPP in Various Materials

| Material | Specific Application | Purpose | Citation |

|---|---|---|---|

| Textiles | Upholstery, drapes, back-coatings | Enhances flame resistance of fabrics. | atamanchemicals.comconnectchemicals.com |

| Coatings | Paints, lacquers | Imparts flame retardant properties to surface finishes. | sinocurechem.comatamanchemicals.com |

| Adhesives & Sealants | Construction and automotive adhesives | Improves fire resistance of bonding agents. | pudchem.comwa.gov |

| Electronics | Wires, cables, circuit boards | Prevents ignition and spread of electrical fires. | made-in-china.comconnectchemicals.com |

Use in Polyvinyl Chloride (PVC) and Ethylene-Vinyl Acetate (EVA)

While its use is comparatively minor compared to polyurethanes, TCPP also serves as a flame retardant and plasticizer in other polymers like Polyvinyl Chloride (PVC) and Ethylene-Vinyl Acetate (EVA). wikipedia.orgatamanchemicals.com

In PVC formulations, TCPP is valued for its dual function as both a flame retardant and a plasticizer. sinocurechem.commade-in-china.com It can be used in various PVC products, including cable materials, artificial leather, and flooring, to enhance their fire resistance and flexibility. chemyr.comspecialchem.com

For EVA copolymers , which are used in applications such as foams and wire and cable insulation, TCPP is added to improve their flame retardant properties. additivesforpolymer.comspecialchem.com EVA is inherently flammable, and the addition of flame retardants is necessary for many of its applications in the wire and cable industry. nih.govresearchgate.net

Table 3: TCPP in PVC and EVA Formulations

| Polymer | Function | Example Products | Key Benefits | Citation |

|---|---|---|---|---|

| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer | Cables, artificial leather, flooring, conveyor belts | Provides both flame retardancy and flexibility. | sinocurechem.comchemyr.com |

| Ethylene-Vinyl Acetate (EVA) | Flame Retardant | Foams, wire and cable insulation | Improves fire resistance of the copolymer. | additivesforpolymer.comspecialchem.com |

Mentioned Compounds

Environmental Chemistry and Biogeochemical Cycling of Tris Chloropropyl Thiophosphate

Environmental Occurrence and Global Distribution

Specific studies detailing the detection and concentration of Tris(chloropropyl) thiophosphate in various aquatic environments are limited. While organophosphate esters as a class are known to be present in aquatic systems, data singling out this particular compound is not prevalent in the reviewed literature.

Information on the presence of this compound in soils and dust is not extensively covered in scientific research. While its phosphate (B84403) counterpart, TCPP, is a known contaminant of indoor dust, similar detailed findings for the thiophosphate are not available.

The potential for long-range atmospheric transport of this compound has not been a focus of major atmospheric chemistry studies. Understanding its volatility and persistence in the atmosphere is crucial for determining its potential for global distribution, but such data is currently lacking.

There are no known large-scale, dedicated global or regional monitoring programs that specifically target this compound. Its absence from priority pollutant lists in major monitoring campaigns contributes to the lack of trend data.

Environmental Fate and Transformation Pathways

The environmental persistence and ultimate fate of this compound are largely inferred from the behavior of similar compounds rather than direct study.

Research into the abiotic degradation of this compound, such as through hydrolysis or photolysis, is not well-documented. The chemical stability of the thiophosphate ester bond under various environmental conditions (e.g., pH, sunlight exposure) is a critical area where further research is needed to predict its environmental lifetime. For instance, some organophosphate esters are known to undergo hydrolysis, but the specific rate and products of this process for this compound have not been detailed.

Biotic Transformation Processes (Biodegradation)

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning of TCPP are governed by its physical and chemical properties, such as its water solubility, vapor pressure, octanol-water partition coefficient (K_ow), and Henry's Law constant. Commercial TCPP is a mixture of four isomers, with tris(2-chloro-1-methylethyl) phosphate (also known as TCiPP) being the most abundant. nih.gov These isomers can have slightly different physical properties, which affects their environmental partitioning.

The octanol-water partition coefficient (log K_ow) for TCPP indicates a moderate potential for bioaccumulation. The Henry's Law constant suggests very slow volatilization from surface waters. who.int However, isomer-specific partitioning does occur. For example, studies of environmental samples have found that rain can be enriched in the more volatile TCPP isomer compared to technical mixtures, indicating its capacity for atmospheric transport. nih.gov Due to its limited adsorption to soil and sediment, TCPP is expected to be mobile in aquatic systems.

Table 4: Environmental Partitioning Properties of Tris(chloropropyl) phosphate (TCPP)

| Property | Value | Implication | Reference |

|---|---|---|---|

| log K_ow | 1.7 - 3.8 | Moderate lipophilicity and bioaccumulation potential | who.int |

| Henry's Law Constant | 3.29 × 10⁻⁶ atm·m³/mol | Slow volatilization from surface water | who.int |

| Water Solubility | ~1 g/L | Relatively high, leading to mobility in water | researchgate.net |

Air-Water Exchange and Volatilization Dynamics

The movement of TCPP between the atmosphere and water bodies is a critical process influencing its long-range transport and distribution. This exchange is primarily governed by the compound's Henry's Law constant (HLC), which relates its partial pressure in the air to its concentration in water at equilibrium. viu.ca

Estimates for the HLC of TCPP isomers vary, suggesting different volatilization potentials. For tri-(2-chloroisopropyl)phosphate, the HLC is estimated to be 6.0 x 10⁻⁸ atm-m³/mole, which indicates that it is essentially nonvolatile from water and moist soil surfaces. echemi.com In contrast, a related compound, tris(2-chloroethyl) phosphate (TCEP), has an estimated HLC of 3.3 x 10⁻⁶ atm-m³/mole, suggesting slow volatilization from water surfaces. nih.gov

Despite a generally low volatility, evidence suggests that atmospheric transport of TCPP does occur. Studies have shown that rain samples can be significantly enriched with the more volatile TCPP1 isomer compared to the isomeric ratio found in technical mixtures and urban wastewater effluent. nih.gov This indicates that volatilization from sources, followed by atmospheric transport and subsequent washout by precipitation, is a relevant environmental pathway. The atmospheric half-life for the vapor-phase reaction of tri-(2-chloroisopropyl)phosphate with hydroxyl radicals is estimated to be approximately 0.2 days, suggesting relatively rapid degradation in the atmosphere. echemi.com

| Compound/Isomer | Physicochemical Property | Value | Implication |

| Tri-(2-chloroisopropyl)phosphate | Henry's Law Constant (estimated) | 6.0 x 10⁻⁸ atm-m³/mole | Essentially nonvolatile from water |

| Tris(2-chloroethyl) phosphate (TCEP) | Henry's Law Constant (estimated) | 3.3 x 10⁻⁶ atm-m³/mole | Slow volatilization from water |

| Tri-(2-chloroisopropyl)phosphate | Atmospheric Half-life (estimated) | ~0.2 days | Rapid degradation in the atmosphere |

Soil-Water Partitioning and Leaching Potential

Once released into the terrestrial environment, the fate of TCPP is largely controlled by its partitioning between soil and water, which determines its mobility and potential to leach into groundwater. This partitioning is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Laboratory experiments have demonstrated that tris (1-chloro-2-propyl) phosphate (TCIPP) can be rapidly and substantially leached from polyurethane foam by fluids simulating landfill leachate. These studies show that leaching is a significant pathway for TCPP emissions into the environment from waste materials.

An acute toxicity test on earthworms determined a 14-hour LC50 value for TCPP in artificial soil to be 97 mg/kg, with a No-Observed-Effect Concentration (NOEC) of 32 mg/kg soil. who.int

| Compound | Parameter | Value | Significance |

| Tris(2-chloroethyl) phosphate (TCEP) | Koc (estimated range) | 34 - 141 | High mobility in soil |

| Tris(chloropropyl) phosphate (TCPP) | 14-h LC50 (Earthworm, artificial soil) | 97 mg/kg | Toxicity benchmark in soil organisms |

| Tris(chloropropyl) phosphate (TCPP) | NOEC (Earthworm, artificial soil) | 32 mg/kg | No-effect level in soil organisms |

Sediment-Water Exchange Dynamics

In aquatic environments, TCPP partitions between the water column and sediments. This exchange is influenced by the compound's hydrophobicity, the organic carbon content of the sediment, and hydrodynamic conditions. TCPP has been detected in sediments from various aquatic systems, indicating that sediments can act as a sink for this contaminant. nih.gov

The log octanol/water partition coefficient (log Kow) for TCPP is 2.59, which suggests a moderate potential for partitioning to organic matter in sediments. oecd.org However, compared to other organophosphate esters, TCPP may exhibit lower sorption to sediments. Studies in wastewater treatment systems have shown that a significant portion of TCPP tends to remain in the aqueous phase and is discharged with the effluent, whereas more hydrophobic compounds like tricresyl phosphate are more likely to settle in the sediment. researchgate.net

The sorption of related organophosphate esters like TCEP to microplastics, which can settle into sediments, has been studied. The interaction with plastic particles represents another potential pathway for the transport and deposition of these contaminants in sediment beds. nih.gov The dynamics of resuspension and burial can remobilize sediment-associated TCPP back into the water column, making sediments a long-term source of contamination.

| Compound | Parameter | Value | Implication for Sediment-Water Exchange |

| Tris(chloropropyl) phosphate (TCPP) | Log Kow | 2.59 | Moderate potential for partitioning to sediment organic matter. oecd.org |

Bioaccumulation Potential in Environmental Food Webs (Mechanistic Pathways)

Bioaccumulation is the process by which a chemical is taken up by an organism from its environment and food, resulting in a concentration in the organism that is greater than in the surrounding medium. The potential for a substance to bioaccumulate is often related to its lipophilicity (log Kow) and its resistance to metabolic degradation.

Based on its log Kow of 2.59, TCPP is not expected to significantly bioaccumulate in organisms. oecd.org Studies in rats and mice have supported this, showing that the most abundant isomer, TCIPP, did not bioaccumulate over the course of a chronic feeding study. nih.govresearchgate.net

However, the bioaccumulation potential is not solely dependent on log Kow. Biotransformation within the organism plays a crucial role. TCPP can be metabolized, which facilitates its excretion and reduces its bioaccumulation potential. In vitro studies with human liver enzymes and in vivo studies in rodents have identified several metabolites of TCIPP. nih.govnih.gov The primary metabolic pathway involves oxidation of the propyl chains, leading to hydroxylated and carboxylated products, such as bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP). nih.govresearchgate.netnih.gov This metabolite has been suggested as a more suitable biomarker for TCPP exposure than the parent compound. nih.govresearchgate.net

Despite the low potential for biomagnification, which is the increase in concentration of a substance at successively higher levels in a food chain, uptake and biological effects in aquatic organisms have been observed. Studies on the marine mussel Mytilus galloprovincialis have shown that TCPP can be taken up from the water and induce immune responses. nih.gov Similarly, in vitro studies using avian hepatocytes have demonstrated that TCPP can alter the expression of genes related to xenobiotic metabolism, thyroid hormone pathways, and lipid regulation. nih.gov These findings indicate that even without significant bioaccumulation, TCPP can be absorbed by organisms and exert biological effects at the cellular and physiological levels. The primary mechanism of uptake from the environment for aquatic organisms is likely direct absorption from the water across respiratory surfaces and, to a lesser extent, dietary intake.

| Parameter | Finding | Implication |

| Log Kow | 2.59 | Low potential for bioaccumulation. oecd.org |

| In vivo studies (rodents) | No bioaccumulation of TCIPP observed. nih.govresearchgate.net | Rapid metabolism and/or excretion prevents accumulation in these species. |

| Biotransformation | Formation of metabolites like BCPCP. researchgate.netnih.gov | Metabolic processes facilitate the excretion of TCPP. |

| In vitro/in vivo aquatic studies | Uptake and biological effects observed in mussels and avian cells. nih.govnih.gov | Demonstrates that the compound is bioavailable and can exert toxic effects even if it does not biomagnify. |

Advanced Analytical Methodologies for Tris Chloropropyl Thiophosphate Detection and Quantification

Sample Preparation Techniques for Complex Matrices

The accurate analysis of TCPP in diverse and complex samples, such as environmental matrices and biological tissues, hinges on effective sample preparation. This critical step aims to isolate TCPP from interfering substances and concentrate it to levels suitable for instrumental analysis. chromatographyonline.comresearchgate.net

Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Pressurized Liquid Extraction)

Several extraction techniques are employed to separate TCPP from the sample matrix. The choice of method depends on the nature of the sample, the concentration of the analyte, and the desired level of selectivity. chromatographyonline.com

Solid-Phase Extraction (SPE): This technique is widely used for the preconcentration and cleanup of TCPP from aqueous samples. chromatographyonline.comdiva-portal.org In SPE, the sample is passed through a solid sorbent material that retains the TCPP. The interfering components are washed away, and the TCPP is then eluted with a small volume of a suitable solvent. diva-portal.org SPE is advantageous due to its efficiency, reduced solvent consumption, and the ability to handle large sample volumes. researchgate.netchromatographyonline.com For instance, SPE has been successfully used to enrich and determine TCPP in seawater samples, allowing for detection in the pg/L range. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. diva-portal.org For TCPP analysis, a common approach involves extracting the analyte from an aqueous sample into an organic solvent like toluene (B28343). nih.govnih.gov Miniaturized LLE techniques, such as those using hollow fiber-based extractors, have been developed to reduce solvent consumption and improve efficiency for the analysis of organophosphate triesters in biological fluids like blood plasma. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. nih.govcsic.es These conditions increase the solubility of TCPP and improve the mass transfer kinetics, leading to faster extractions with less solvent compared to traditional methods like Soxhlet extraction. cuny.educsic.es PLE has been successfully applied to extract organophosphate triesters from sediment samples using aqueous solutions, followed by SPE for further concentration. nih.gov

| Extraction Method | Principle | Advantages | Common Applications for TCPP |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | High enrichment factor, low solvent consumption, easily automated. chromatographyonline.comresearchgate.netchromatographyonline.com | Aqueous samples (seawater, wastewater). chromatographyonline.comresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquid phases. | Simple, well-established. diva-portal.org | Biological fluids (plasma). nih.govnih.govnih.gov |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, reduced solvent use. nih.govcsic.es | Solid and semi-solid samples (sediment). cuny.edunih.gov |

Sample Clean-up and Concentration Strategies

Following extraction, further clean-up and concentration steps are often necessary to remove residual matrix interferences and increase the analyte concentration before instrumental analysis. cuny.eduthermofisher.com

Dispersive Solid-Phase Extraction (dSPE): This technique is a variation of SPE where the sorbent is dispersed directly into the sample extract. chromatographyonline.com It is a rapid and effective method for removing interfering substances. For example, primary secondary amine (PSA) bonded silica (B1680970) has been shown to be effective in the cleanup of lipid-rich samples for the analysis of organophosphate esters. researchgate.net

Solvent Evaporation: After extraction and clean-up, the solvent volume is often reduced to concentrate the TCPP. This is typically achieved by gentle evaporation under a stream of nitrogen. nih.gov

Column Chromatography: This technique can be used for sample clean-up by separating TCPP from other compounds based on their differential adsorption to a stationary phase packed in a column. diva-portal.org

Chromatographic Separation Techniques

Chromatography is the cornerstone of TCPP analysis, providing the necessary separation of the analyte from other compounds in the extract before detection. nih.govactascientific.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like TCPP. nih.govnih.govnih.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase lining the column and the mobile gas phase.

A common setup for TCPP analysis involves a gas chromatograph equipped with a flame photometric detector (FPD) or a mass spectrometer (MS). nih.govresearchgate.netnih.gov The FPD is selective for phosphorus-containing compounds, while MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.govnih.govresearchgate.net For instance, a validated method for quantifying the most abundant isomer of TCPP, tris(1-chloro-2-propyl)phosphate (TCPP-1), in rat and mouse plasma utilizes GC-FPD. nih.govnih.gov This method involves protein precipitation followed by toluene extraction and analysis on a capillary column. nih.govnih.gov

| GC Method | Detector | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| GC-FPD | Flame Photometric Detector | Rat Plasma | 0.9 ng/mL nih.govnih.gov | 5 ng/mL nih.govnih.gov |

| GC-MS | Mass Spectrometry | Cleanroom Air | - | - |

| TD-GC-MS | Thermal Desorption-GC-MS | Wafer Surface | - | - |

Liquid Chromatography (LC) Applications

Liquid chromatography is another widely used separation technique that is particularly suitable for less volatile or thermally labile compounds. chromatographyonline.comsielc.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for TCPP analysis. chromatographyonline.comsielc.com These techniques are often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. cuny.eduuzh.ch For example, a method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to measure a suite of organophosphorus compounds, including TCPP, in human whole blood with a detection limit of 0.19 ng/mL. nih.gov Reverse-phase HPLC methods using C18 columns with a mobile phase of acetonitrile (B52724) and water are also effective for the separation of TCPP. sielc.com

Hyphenated Chromatographic Systems (e.g., GC-GC, LC-LC)

Hyphenated chromatographic systems, which involve the coupling of two or more separation techniques, offer enhanced resolving power for the analysis of complex samples. nih.govajpaonline.com While less common for routine TCPP analysis, techniques like two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC) can provide superior separation of TCPP isomers and other co-eluting compounds in highly complex matrices. The online coupling of SPE with UHPLC is an example of a hyphenated system that automates sample preparation and analysis, improving accuracy and throughput. chromatographyonline.com

Spectrometric Detection and Identification Methods

Spectrometric methods are central to the definitive identification of Tris(chloropropyl) thiophosphate in various matrices. These techniques provide detailed molecular information, enabling the differentiation of its isomers and the characterization of its metabolic byproducts.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of TCPP. who.int It offers unparalleled sensitivity and selectivity, making it ideal for trace-level detection.

The choice of ionization technique is critical and depends on the sample's volatility and the desired level of fragmentation.

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the sample with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. libretexts.orgemory.edu This method is well-suited for volatile compounds like TCPP when analyzed by GC-MS. emory.edu The resulting mass spectrum contains a molecular ion (M+) peak, which indicates the molecular weight, along with a rich pattern of fragment ions that serves as a structural fingerprint. libretexts.orgenovatia.com

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for less volatile or thermally labile compounds, and is commonly interfaced with LC. nd.eduthermofisher.com It generates ions by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. thermofisher.com For TCPP, ESI typically produces protonated molecules, such as [M+H]+. nih.gov This method is particularly useful for analyzing TCPP and its more polar metabolites in biological and environmental samples. nd.edunih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another technique suitable for LC-MS and is effective for relatively polar, semi-volatile samples. nd.edu It creates ions at atmospheric pressure through a corona discharge. Similar to ESI, APCI usually forms a quasi-molecular ion, [M+H]+, providing molecular weight information with minimal fragmentation. nd.edu

Table 1: Comparison of Ionization Techniques for this compound Analysis

| Ionization Technique | Principle | Typical Application | Primary Ion Formed | Fragmentation |

| Electron Ionization (EI) | High-energy electron beam removes an electron from the analyte. libretexts.org | GC-MS | Molecular ion (M+) | Extensive, provides structural fingerprint. enovatia.com |

| Electrospray Ionization (ESI) | High voltage creates charged droplets, leading to solvent evaporation and gas-phase ions. thermofisher.com | LC-MS | Protonated molecule ([M+H]+) nih.gov | Minimal ("soft" ionization). thermofisher.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes the analyte at atmospheric pressure. nd.edu | LC-MS | Protonated molecule ([M+H]+) nd.edu | Minimal, but more than ESI. |

Commercial TCPP is a complex mixture of isomers, with tris(1-chloro-2-propyl)phosphate (TCIPP) being the most abundant. nih.govnih.gov Tandem mass spectrometry (MS/MS) is indispensable for differentiating these isomers and identifying their metabolites. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of a TCPP isomer) is selected and then fragmented by collision with an inert gas. The resulting product ions provide detailed structural information.

For instance, in positive-ion ESI-MS/MS, the protonated TCPP molecule ([M+H]+ at m/z 327.0081) undergoes fragmentation. nih.gov Key fragmentation pathways can help distinguish between isomers. Research has identified several metabolites of TCPP, such as bis(2-chloroisopropyl) 1-carboxyethyl phosphate (B84403) (BCPCP), which can be a more suitable biomarker for TCPP exposure than the parent compound itself. nih.gov The structural identity of these metabolites is often confirmed through a combination of high-resolution mass spectrometry and NMR spectroscopy. researchgate.net

Table 2: Exemplary MS/MS Fragmentation Data for a TCPP Isomer

| Precursor Ion (m/z) | Adduct | Collision Energy | Key Product Ions (m/z) | Reference |

| 327.0081 | [M+H]+ | 15% | 98.9839, 174.9916, 250.9991 | nih.gov |

| 327.0081 | [M+H]+ | 30% | 98.9839, 174.9916, 250.9991 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of chemical compounds. For TCPP, ¹H, ¹³C, and ³¹P NMR are employed to elucidate the exact structure of its isomers and to confirm the identity of synthesized reference standards and isolated metabolites. researchgate.netchemicalbook.com For example, the identity of the metabolite BCPCP was confirmed using ¹H, ¹³C, and ³¹P NMR, providing unambiguous evidence of its molecular structure. researchgate.net The chemical shifts and coupling constants observed in NMR spectra provide detailed information about the connectivity of atoms within the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. For TCPP, these techniques can identify characteristic bonds such as P=O, P-O-C, and C-Cl. While detailed IR and Raman spectra for TCPP are available, these methods are generally used for bulk material identification rather than for trace quantitative analysis in complex matrices. chemicalbook.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Quantitative Analysis and Method Validation Protocols

Accurate quantification of TCPP in various environmental and biological samples requires the development and validation of robust analytical methods. These methods are typically based on chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS).

Method validation ensures the reliability and reproducibility of the analytical data. Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For example, a validated GC-FPD (Flame Photometric Detection) method for the major isomer, TCIPP-1, in rodent plasma demonstrated excellent performance. nih.govnih.gov The method was linear over a concentration range of 5–70 ng/mL, with a correlation coefficient (r) of ≥ 0.99. nih.govnih.gov The accuracy, measured as inter-day relative error, was within ±7.2%, and the precision, expressed as inter-batch relative standard deviation, was ≤27.5%. nih.govnih.gov The lower limit of quantification (LLOQ) was established at approximately 5 ng/mL, with a limit of detection (LOD) around 0.9 ng/mL. nih.govnih.gov Such validated methods are crucial for toxicological studies and human exposure assessment. nih.gov

Table 3: Validation Parameters for a Quantitative Method for TCIPP-1 in Rat Plasma

| Parameter | Value/Range | Reference |

| Technique | Gas Chromatography with Flame Photometric Detection (GC-FPD) | nih.govnih.gov |

| Linearity Range | 5–70 ng/mL | nih.govnih.gov |

| Correlation Coefficient (r) | ≥ 0.99 | nih.govnih.gov |

| Accuracy (Inter-day RE) | ≤ ± 7.2% | nih.govnih.gov |

| Precision (Inter-batch RSD) | ≤ 27.5% | nih.govnih.gov |

| Limit of Quantification (LOQ) | ~5 ng/mL | nih.govnih.gov |

| Limit of Detection (LOD) | ~0.9 ng/mL | nih.govnih.gov |

| Recovery | ≥ 86% | nih.gov |

Calibration Strategies and Derivation of Limit of Detection/Quantification

Effective quantification of TCPP relies on robust calibration strategies. A common approach involves creating a calibration curve using a series of standard solutions with known concentrations of TCPP. researchgate.net For complex matrices like biological tissues or environmental samples, matrix-matched calibration standards are often prepared to compensate for matrix effects that can suppress or enhance the analytical signal. nih.gov The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), is a critical parameter, with values greater than 0.99 being desirable for most applications. nih.govacs.org

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These limits are typically derived from the standard deviation of blank measurements or the response of low-concentration standards. nih.gov For instance, a validated method for TCPP-1 (the most abundant isomer of TCPP) in rodent plasma using gas chromatography with flame photometric detection (GC-FPD) reported an LOQ of approximately 5 ng/mL and an LOD of about 0.9 ng/mL. nih.govnih.gov Another study utilizing gas chromatography-mass spectrometry (GC/MS) for organophosphate esters, including TCPP, in dust samples calculated the LOD based on the standard deviation of peak areas in method blanks. nih.gov

Table 1: Examples of LOD and LOQ for TCPP in Different Analytical Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| GC-FPD nih.govnih.gov | Rodent Plasma | ~0.9 ng/mL | ~5 ng/mL |

| GC-NPD nih.gov | Human Plasma | ~0.5 ng/mL | Not Specified |

| GC/MS nih.gov | Dust | Calculated from method blanks | LOD x 3 |

| HPLC-MS/MS researchgate.net | Not Specified | 0.001 to 0.3 ng/mL | Not Specified |

This table is based on data from multiple research findings and illustrates the variability in detection and quantification limits depending on the analytical technique and sample matrix.

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

A comprehensive QA/QC program for TCPP analysis typically includes the following elements:

Standard Operating Procedures (SOPs): Detailed, written instructions for all aspects of the monitoring process, from sample collection and handling to analysis and data reporting. epa.gov

Method Validation: A process to confirm that the analytical method is suitable for its intended purpose, evaluating parameters such as linearity, accuracy, precision, selectivity, LOD, and LOQ. nih.govnih.gov

Use of Certified Reference Materials (CRMs): Materials with known concentrations of the analyte used to assess the accuracy of the analytical method.

Internal Quality Control Checks: Regular analysis of blanks (field and laboratory), duplicates, and spiked samples to monitor for contamination, and to assess precision and accuracy. epa.gov For example, quality control standards at low, medium, and high concentrations are often analyzed with each batch of samples. nih.gov

Instrument Calibration and Maintenance: Regular calibration of analytical instruments using certified standards and adherence to a strict maintenance schedule. desi.qld.gov.au

Data Verification and Validation: A systematic process of reviewing data to ensure its accuracy, completeness, and integrity before it is reported or used for decision-making. inl.gov

The implementation of these QA/QC measures ensures that the data generated from TCPP monitoring are reliable, defensible, and comparable across different studies and laboratories. epa.govinl.gov

Interlaboratory Comparison and Proficiency Testing for Method Robustness

Interlaboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for evaluating and demonstrating the robustness and reliability of analytical methods for TCPP across different laboratories. compalab.orgcompalab.org In a typical ILC, a coordinating body distributes identical or highly similar samples to participating laboratories for analysis. compalab.org The results are then compared to a reference value, and each laboratory's performance is assessed. fao.org

Participation in ILCs provides several key benefits:

External Validation of Laboratory Performance: It offers an independent assessment of a laboratory's competence and the accuracy of its results. compalab.org

Identification of Methodological Issues: Discrepancies in results among laboratories can highlight potential issues with a particular method's ruggedness or identify sources of systematic error. researchgate.net

Harmonization of Analytical Methods: ILCs can promote the use of standardized and validated methods, leading to greater consistency and comparability of data. fao.org

Building Confidence in Data: Successful participation in ILCs enhances the credibility and defensibility of the data generated by a laboratory. compalab.org

Regulatory Frameworks and Policy Implications for Tris Chloropropyl Thiophosphate

International and National Chemical Regulations Pertaining to Organophosphorus Flame Retardants

Organophosphorus flame retardants (OPFRs), particularly those containing halogens (chlorine or bromine), have come under increasing scrutiny globally due to concerns about their persistence, bioaccumulation, and potential toxicity.

International Agreements:

Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. pops.intwikipedia.org While Tris(chloropropyl) thiophosphate is not specifically listed, several organohalogen flame retardants have been banned or restricted under the convention. unep.org The convention has a process for adding new chemicals, and related compounds like Short-Chain Chlorinated Paraffins (SCCPs) have been listed. pops.intunep.org Some organophosphate pesticides, which share structural similarities with OPFRs, have also been targeted for global phase-out under this convention due to their harmful effects. panna.org

National Regulations:

European Union (EU): The primary chemical regulation in the EU is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). eurofins.vn Under REACH, companies are required to provide data on the chemicals they produce or import. While many OPFRs are registered, some, like certain chlorinated organophosphates, have been identified as Substances of Very High Concern (SVHC) or are subject to restrictions. pfi.hk The EU has taken regulatory action to restrict the use of certain chlorinated OPFRs in specific applications, such as childcare articles. researchgate.netyoutube.com

United States (US): The Toxic Substances Control Act (TSCA) is the main law governing chemical substances in the US. pfi.hk The Environmental Protection Agency (EPA) has the authority to require reporting, record-keeping, and testing of chemicals, and to place restrictions on their use. Certain OPFRs are listed on the TSCA inventory and have been subject to risk evaluations and Significant New Use Rules (SNURs). state.govfederalregister.gov Several U.S. states, such as California with its Proposition 65, have also taken action to list and regulate specific OPFRs as carcinogens or reproductive toxicants. pfi.hknih.gov

The table below summarizes the status of some common organophosphorus flame retardants under key international and national regulations.

| Regulation/Agency | Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Tris(1-chloro-2-propyl) phosphate (TCPP) |

| Stockholm Convention | Under review/consideration | Under review/consideration | Not explicitly listed |

| EU REACH | Restricted in certain articles; SVHC candidate | Restricted in certain articles; SVHC candidate | Undergoing evaluation; restrictions proposed |

| US TSCA | Subject to risk evaluation and SNUR | Subject to risk evaluation and SNUR | Listed on inventory; undergoing risk evaluation |

| California Prop 65 | Listed as a carcinogen | Listed as a carcinogen | Not explicitly listed |

Chemical Management Policies and Substance Inventories

Chemical management policies are designed to systematically manage the risks associated with chemical substances throughout their lifecycle. A key component of these policies is the creation of substance inventories.

EU Chemical Inventories: In the European Union, the European Chemicals Agency (ECHA) maintains a database of chemicals manufactured or imported into the EU under REACH. This inventory includes information on the properties, uses, and hazards of the substances. A chemical like this compound would need to be registered in this database to be legally placed on the EU market above certain tonnage thresholds.

US TSCA Inventory: In the United States, the EPA maintains the TSCA Chemical Substance Inventory, which lists chemicals that are in commerce. state.gov For a new chemical to be introduced into the market, a Premanufacture Notice (PMN) must be submitted to the EPA for review. Existing chemicals on the inventory are subject to various reporting and risk assessment rules.

Other National Inventories: Many other countries, including Canada, Australia, Japan, and China, have their own chemical inventories and management systems that function similarly to REACH and TSCA, requiring registration and risk assessment of chemicals.

The inclusion of a substance in these inventories is the first step toward regulatory oversight. High production volume chemicals are often prioritized for further scrutiny and risk assessment. greensciencepolicy.org

Monitoring Programs and Data Reporting Requirements for Environmental Presence

To understand the potential impact of chemicals on the environment and human health, regulatory agencies often establish monitoring programs and data reporting requirements.

Environmental Monitoring: Monitoring programs track the presence and concentration of chemicals in various environmental media such as air, water, soil, sediment, and biota. unep.orgspiedigitallibrary.org OPFRs, including chlorinated ones, have been detected in diverse environmental compartments and even in human tissues. mdpi.comaaqr.org While specific monitoring for this compound has not been documented, general monitoring for organophosphorus compounds or halogenated compounds would likely detect its presence if it were persistent in the environment. nih.gov

Data Reporting: Regulations like TSCA's Chemical Data Reporting (CDR) rule require manufacturers and importers to report production volumes and use information for chemicals in commerce above certain thresholds. epa.govyoutube.com This data helps regulatory agencies to prioritize chemicals for risk assessment and management. regulations.gov Similarly, REACH requires the submission of detailed technical dossiers containing information on the properties, uses, and potential exposures of a substance.

The table below illustrates the types of data typically required under major chemical reporting regulations.

| Data Requirement | US TSCA Chemical Data Reporting (CDR) | EU REACH Registration |

| Reporting Threshold | Generally 25,000 lbs per site per year | 1 metric ton per year |

| Information Required | Production volume, manufacturing information, processing and use data | Chemical identity, hazard data, use and exposure scenarios, risk management measures |

| Frequency | Every four years | One-time registration with updates as necessary |

| Public Availability | Non-confidential data is publicly available | Information is publicly disseminated by ECHA |

Regulatory Drivers for Substitution and Alternative Chemical Assessment

Growing concerns over the health and environmental impacts of halogenated flame retardants have created strong regulatory drivers for their substitution with safer alternatives. researchgate.netpatproducts.com

Regulatory Pressure: The restriction and banning of certain flame retardants under regulations like REACH and the Stockholm Convention create a direct market and legal impetus for companies to find substitutes. This trend has led to a shift away from brominated flame retardants towards OPFRs and other halogen-free alternatives. unep.orgpatproducts.com

Class-Based Approaches: To avoid "regrettable substitution" (replacing one harmful chemical with another that is structurally similar and potentially equally toxic), regulators are increasingly considering class-based approaches. nih.gov This involves assessing and regulating groups of structurally related chemicals, such as organohalogen flame retardants, as a class rather than on a chemical-by-chemical basis.

Alternative Assessment Frameworks: Regulatory agencies and other organizations have developed frameworks for the assessment of chemical alternatives. nih.govacs.org These frameworks guide a comparative evaluation of the hazards, performance, and life-cycle impacts of a chemical of concern and its potential substitutes. nau.eduresearchgate.net The goal is to identify safer, technologically and economically feasible alternatives. The U.S. EPA's Design for the Environment (DfE) program is one such initiative that helps industries choose safer chemicals. acs.org

The move towards safer alternatives is driven by a combination of regulatory mandates, market demand for "greener" products, and a growing understanding of the potential risks associated with certain classes of flame retardants.

Future Research Directions and Emerging Areas for Tris Chloropropyl Thiophosphate Studies

Utveckling av nya och (B1142175) hållbara syntesvägar

Den industriella framställningen av TCPP sker traditionellt genom reaktion mellan propenoxid och fosforylklorid. wikipedia.org Denna process genererar dock en blandning av isomerer, där tris(2-klor-1-metyl)etylfosfat dominerar (50-85 viktprocent). wikipedia.org Framtida forskning syftar till att utveckla nya syntesvägar som är mer hållbara och effektiva. Ett lovande tillvägagångssätt är användningen av propylenfosfonanhydrid (T3P®) som ett "grönt" kopplingsreagens i en kontinuerlig process. rsc.org Denna metod har visat sig vara snabb och allmänt tillämplig i lösningfaspeptidsyntes och skulle kunna anpassas för TCPP-produktion, vilket minskar reaktionstider och processmassintensitet (PMI). rsc.org Utmaningar ligger i att ersätta lösningsmedel som N,N-dimetylformamid (DMF) med mer miljövänliga alternativ som etylacetat (EtOAc) för att ytterligare förbättra hållbarheten. rsc.org

Forskare undersöker också enzymatiska och biokatalytiska metoder som alternativ till traditionell kemisk syntes. Dessa metoder kan erbjuda högre selektivitet och mildare reaktionsbetingelser, vilket minskar energiförbrukningen och bildandet av oönskade biprodukter. Utmaningen här är att hitta eller utveckla enzymer som effektivt kan katalysera bildandet av tiofosfatbindningen med klorerade propylgrupper.

Avancerad materialteknik och prestandaförbättring med Tris(klorpropyl)tiofosfat

TCPP används främst som flamskyddsmedel i polyuretanskum och i mindre utsträckning i PVC och EVA. wikipedia.org Framtida forskning fokuserar på att förbättra dess effektivitet och kompatibilitet i olika polymermatriser. En intressant strategi är att skapa nanokompositer genom att interkalera TCPP i montmorillonit (MMT), en typ av lera. nih.gov Teoretiska simuleringar har visat att TCPP har en stark polaritetseffekt med MMT, vilket möjliggör stabil inneslutning mellan MMT-skikten. nih.gov Sådana nanokompositer kan förbättra dispersionen av TCPP i polymerer som polypropen (PP) och ge en synergistisk flamskyddseffekt. nih.gov

En annan forskningsinriktning är att använda TCPP som mjukgörare i epoxipolymerer. researchgate.net Studier har visat att ett optimalt innehåll av TCPP kan förbättra både styrkan och brandsäkerheten hos epoxikompositer. researchgate.net Mekanismen för att minska antändligheten involverar närvaron av fosfor- och kloratomer som fungerar som förbränningsinhibitorer. researchgate.net Framtida arbete kan utforska modifieringar av TCPP-molekylen för att ytterligare förbättra dess mjukgörande och flamskyddande egenskaper i olika hartssystem.

Förfinad modellering av miljööde och prediktiva verktyg

Att förstå hur TCPP beter sig i miljön är avgörande för att bedöma dess risker. nih.govwho.int TCPP förväntas migrera till luft och damm efter utsläpp från industriella anläggningar och avloppsvatten, men förväntas inte vara särskilt mobilt i jord eller vatten. nih.gov Modelleringsstudier tyder på att TCPP är associerat med partiklar i luften, vilket kan öka dess persistens i miljön. nih.gov

Framtida forskning syftar till att utveckla mer sofistikerade modeller för att förutsäga transport och nedbrytning av TCPP i olika miljöer. Detta inkluderar att koppla dynamiska fysiologiska växtupptagsmodeller med jordtransportmodeller för att simulera upptaget i grödor. dtu.dk Sådana modeller kan hjälpa till att förutsäga bioackumuleringspotentialen i jordbruksfält via avloppsslam och atmosfärisk deposition. dtu.dk Dessutom används kvantkemiska beräkningar för att undersöka de atmosfäriska omvandlingsmekanismerna och kinetiken för TCPP initierad av hydroxylradikaler (?OH), vilket ger insikter i dess atmosfäriska öde. researchgate.net

| Modelltyp | Fokusområde | Exempel på tillämpning |

| Dynamisk fysiologisk växtupptagsmodell | Upptag av TCPP i växter | Simulering av TCPP-koncentrationer i grödor efter applicering av avloppsslam. dtu.dk |

| Jordtransportmodell | Transport av TCPP i marken | Förutsägelse av TCPP-läckage till grundvatten. |

| Kvantkemisk modellering | Atmosfärisk nedbrytning | Beräkning av reaktionshastigheter och livslängd för TCPP i atmosfären. researchgate.net |

| PADDY och PCPF-modeller | Öde och transport i risodlingar | Bedömning av risken för bekämpningsmedelsavrinning från risfält. researchgate.net |

Ultraspårningsanalytisk detektion och speciering i komplexa matriser

Att kunna detektera mycket låga halter av TCPP i komplexa prover som miljö- och biologiska matriser är en stor analytisk utmaning. ncn.gov.plmdpi.com Nuvarande metoder inkluderar gaskromatografi med flamfotometrisk detektion (GC-FPD) och gaskromatografi/masspektrometri (GC/MS). who.intnih.gov En validerad GC-FPD-metod har visat sig kunna kvantifiera den vanligaste TCPP-isomeren, tris(1-klor-2-propyl)fosfat (TCIPP), i plasma från råtta och mus med kvantifierings- och detektionsgränser på cirka 5 respektive 0,9 ng/mL. nih.govnih.gov

Framtida forskning fokuserar på att utveckla ännu känsligare och mer selektiva metoder. Elektrokemiska metoder, såsom enkelsveps-oscillopolarografi, har visat potential för att detektera TCPP i koncentrationer ner till 1x10⁻⁷ mol/L. nih.gov En annan lovande teknik är totalreflektionsröntgenfluorescensspektrometri (TXRF), som kan uppnå detektionsgränser i pg- eller ng/mL-intervallet för mycket små prover. ncn.gov.pl Utvecklingen av nya nanomaterialbaserade adsorbenter för dispersiv mikro-fastfasextraktion (DMSPE) förväntas ytterligare förbättra provförberedelsen och möjliggöra ultraspårningsanalys i utmanande matriser. ncn.gov.pl Kopplingen av tunnskiktskromatografi (TLC) med ytförstärkt Ramanspektroskopi (SERS) är en annan innovativ teknik för snabb detektion av analyter i komplexa blandningar. researchgate.net

Miljösanering och begränsningsstrategier för kontaminering med Tris(klorpropyl)tiofosfat

Med tanke på den utbredda förekomsten av TCPP i miljön finns det ett akut behov av effektiva saneringsstrategier. nih.govitrcweb.orgresearchgate.net Fytoremediering, användningen av växter för att avlägsna föroreningar, har visat sig vara en lovande metod. En växthusstudie visade att plantering av engelskt rajgräs (Lolium perenne L.) signifikant ökade elimineringen av TCIPP från jorden till 64,6-93,3%. nih.gov TCIPP tas relativt lätt upp av rötterna och transporteras till skotten. nih.gov

Kombinationen av fytoremediering med mikrobiell nedbrytning är ett annat aktivt forskningsområde. Inokulering med TCIPP-nedbrytande bakterier, såsom Ochrobactrum sp. DT-6, har visat sig kunna minska de toxiska effekterna av TCIPP på växter och sänka koncentrationerna av TCIPP i växtvävnader. nih.gov Framtida forskning kommer sannolikt att fokusera på att identifiera och optimera mikrobiella stammar och växtarter med hög nedbrytnings- och upptagskapacitet. Dessutom undersöks andra in-situ-saneringstekniker som biostimulering, bioaugmentation och användning av permeabla reaktiva barriärer. epa.govepa.gov

| Saneringsmetod | Mekanism | Potentiell effektivitet |

| Fytoremediering (Engelskt rajgräs) | Växtupptag och ackumulering | 64,6-93,3% eliminering från jord. nih.gov |

| Mikrobiell nedbrytning (Ochrobactrum sp. DT-6) | Bakteriell nedbrytning av TCIPP | Minskar toxicitet och växtkoncentrationer. nih.gov |

| Kombinerad växt- och mikroorganismteknik | Synergistisk effekt av upptag och nedbrytning | Förbättrad sanering jämfört med enskilda metoder. nih.gov |

| Naturlig dämpning | Naturliga processer som bryter ner föroreningar | Kräver specifika platsförhållanden för att vara effektiv. epa.gov |

| In-situ kemisk oxidation/reduktion | Kemisk omvandling av föroreningar | Kan vara effektivt för källzonsbehandling. epa.gov |

Tabell över nämnda kemiska föreningar

| Föreningens namn |

| Tris(chloropropyl) thiophosphate (TCPP) |

| Tris(2-chloro-1-methylethyl) phosphate (B84403) |

| Propylene (B89431) oxide |

| Phosphoryl chloride |

| Propylphosphonic anhydride (B1165640) (T3P®) |

| N,N-dimethylformamide (DMF) |

| Ethyl acetate (B1210297) (EtOAc) |

| Polyurethane |

| Polyvinyl chloride (PVC) |

| Ethylene-vinyl acetate (EVA) |

| Montmorillonite (MMT) |

| Polypropylene (PP) |

| Epoxy |

| Tris(1-chloro-2-propyl)phosphate (TCIPP) |

| Ochrobactrum sp. DT-6 |

| Lolium perenne L. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying TCPP isomers in environmental samples?

- Methodology : Gas chromatography coupled with mass spectrometry (GC/MS) or tandem MS (GC-MS/MS) is widely used for isomer-specific analysis. Liquid chromatography (LC)-MS is preferred for polar metabolites.

- Key Considerations :

- Column selection (e.g., DB-5MS for GC) to resolve structural isomers like tris(2-chloro-1-methylethyl) phosphate (TCPP1) and tris(1-chloro-2-propyl) phosphate (TCPP2) .

- Isotope dilution for quantification to account for matrix effects in complex environmental samples .

- Data Example :

| Isomer | CAS Number | Relative Abundance in Technical Mixtures |

|---|---|---|

| TCPP1 (TCiPP) | 13674-84-5 | 60-80% |

| TCPP2 | 6145-73-9 | 10-20% |

Q. How does TCPP persist and distribute in aquatic environments?

- Methodology : Monitor water, sediment, and biota using passive samplers (e.g., POCIS) combined with LC-MS/MS.

- Findings :

- Environmental Half-Life : >100 days in sediments due to low biodegradability .

- Bioaccumulation : Log Kow ~2.5–3.0 indicates moderate bioaccumulation potential in fish .

Advanced Research Questions

Q. How can researchers resolve contradictions in TCPP toxicity data across in vivo and in vitro models?

- Methodology :

- Dose-Response Meta-Analysis : Compare NOAEL/LOAEL from rat gavage studies (e.g., 50–300 mg/kg/day) with in vitro cytotoxicity thresholds (e.g., IC50 = 10–50 µM in hepatocytes) .

- Mechanistic Studies : Use transcriptomics to identify pathways (e.g., oxidative stress, lipid metabolism) disrupted at varying doses .

- Data Contradictions :

- Carcinogenicity : Rat studies show liver tumors at high doses, but human relevance remains unclear due to lack of epidemiological data .

- Neurotoxicity : Zebrafish assays report altered dopamine synthesis at environmental concentrations (1–10 µg/L), conflicting with mammalian models .

Q. What strategies improve the degradation efficiency of TCPP in bioremediation systems?

- Methodology :

- Bioaugmentation : Use microbial consortia (e.g., Sphingomonas spp.) with phosphoesterase activity .

- Redox Conditions : Optimize aerobic/anaerobic cycles to enhance cleavage of C-Cl and P-O bonds .

- Degradation Pathways :

| Step | Process | Key Enzymes/Intermediates |

|---|---|---|

| 1 | Dechlorination | Hydrolases → Chloropropanol |

| 2 | Phosphate Ester Hydrolysis | Phosphatases → Glycerol Derivatives |

Q. How do isomer-specific differences impact TCPP’s environmental fate and toxicity?

- Methodology :

- Isomer-Specific Tracking : Use chiral columns or isotopic labeling to trace isomer behavior.

- Toxicity Assays : Compare EC50 values across isomers in Daphnia magna or algal growth inhibition tests .

- Critical Findings :

- Persistence : TCPP1 degrades faster in UV-exposed water than TCPP2 .

- Metabolite Toxicity : TCPP1 metabolites (e.g., diphenyl phosphate) show higher endocrine disruption potential .

Methodological Guidelines

-

Experimental Design for Toxicity Studies :

-

Quality Assurance in Environmental Sampling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.